3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole
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Overview
Description
2,3-DIMETHOXY-5-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound that features multiple functional groups, including pyrrole, oxadiazole, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER involves multiple steps, each requiring specific reagents and conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-5-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3-DIMETHOXY-5-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-5-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Shares the pyrrole ring but lacks the oxadiazole and triazole rings.
2,5-Dimethylpyrrole: A simpler structure with only the pyrrole ring.
1,2,4-Triazole: Contains the triazole ring but lacks the other functional groups present in the target compound.
Uniqueness
2,3-DIMETHOXY-5-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16N6O4 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3-pyrrol-1-yl-4-[5-(3,4,5-trimethoxyphenyl)triazol-1-yl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C17H16N6O4/c1-24-13-8-11(9-14(25-2)15(13)26-3)12-10-18-21-23(12)17-16(19-27-20-17)22-6-4-5-7-22/h4-10H,1-3H3 |
InChI Key |
OICXGDWBHXUZKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=NN2C3=NON=C3N4C=CC=C4 |
Origin of Product |
United States |
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